APS6-45 APS6-45 Novel 'tumor calibrated inhibitor', showing unique polypharmacology and strongly improved therapeutic index in fly and human MTC xenograft models
APS6-45 is a tumor calibrated inhibitor, showing unique polypharmacology. APS6-45 shows strongly improved therapeutic index in fly and human MTC xenograft models.
Brand Name: Vulcanchem
CAS No.: 2188236-41-9
VCID: VC0519184
InChI: InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37)
SMILES: CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F
Molecular Formula: C23H16F8N4O3
Molecular Weight: 548.39

APS6-45

CAS No.: 2188236-41-9

Cat. No.: VC0519184

Molecular Formula: C23H16F8N4O3

Molecular Weight: 548.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

APS6-45 - 2188236-41-9

Specification

CAS No. 2188236-41-9
Molecular Formula C23H16F8N4O3
Molecular Weight 548.39
IUPAC Name 4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Standard InChI InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37)
Standard InChI Key MVUPJRHPAMCBQJ-UHFFFAOYSA-N
SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

APS6-45, also known by its CAS number 2188236-41-9, is a small molecule with unique polypharmacology. The compound has the molecular formula C₂₃H₁₆F₈N₄O₃ and a molecular weight of 548.39 Daltons . Structurally, APS6-45 is a derivative of sorafenib that has been optimized through targeted modifications to enhance efficacy and reduce toxicity.

Physical and Chemical Characteristics

The physical and chemical properties of APS6-45 are summarized in the following table:

PropertyValue
CAS Number2188236-41-9
Molecular FormulaC₂₃H₁₆F₈N₄O₃
Molecular Weight548.39
Physical AppearanceSolid
Solubility in DMSO240-250 mg/mL (~455 mM)
Solubility in Ethanol100 mg/mL (182.35 mM)
Water SolubilityInsoluble
SMILES NotationO=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(F)(C(F)(F)F)C(F)(F)F)=CC=C3F)=O)=C1)NC

APS6-45 is characterized by a unique structural feature - an iso-C₃F₇ cap group that replaces the -CF₃ group found in its predecessor compounds . This modification has been crucial for its improved selectivity profile and therapeutic index.

Development History and Rational Design

The development of APS6-45 represents a successful application of rational polypharmacology - an approach that integrates multiple screening platforms with computational chemistry and medicinal chemistry to develop drugs with optimal efficacy and safety profiles .

From Sorafenib to APS6-45

APS6-45, designated as "Compound 10" during its development, emerged from efforts to improve upon existing kinase inhibitors such as sorafenib . Researchers began by creating a library of sorafenib analogs and testing them in Drosophila models expressing lethal Ret mutations (ptc>dRet M955T). Through this screening, they identified structural elements that could be modified to enhance efficacy while reducing toxicity .

A critical finding in this development process was the identification of Lk6 (the fly ortholog of human Mitogen-activated protein kinase-interacting serine/threonine-protein kinase, or MKNK) as an "anti-target" - a protein whose inhibition contributes to toxicity rather than therapeutic benefit . This discovery guided further modifications to reduce binding to MKNK while maintaining activity against intended targets.

Structural Optimization

The researchers found that expanding the cap structure of the compound by substituting the -CF₃ group with a more complex iso-C₃F₇ group generated APS6-45, which showed significantly improved performance in rescuing viability in Drosophila models . This modification was designed based on computational analysis of binding pocket sizes in target kinases versus anti-target kinases .

Mechanism of Action

APS6-45 inhibits RAS/MAPK signaling pathways, which are critical in cancer cell proliferation and survival . Its primary activity is as a RETM918T inhibitor, but it exhibits a carefully calibrated polypharmacological profile that targets multiple kinases.

Target Selectivity Profile

APS6-45 selectively binds to RETM918T over other kinases, with dissociation constants (Kds) as follows:

KinaseKd (nM)
RETM918T28
EphA8410
p38δ940
JNK21500
c-Src1700
Cdk1455
MAP4K4130
PTK5140

This selective binding profile allows APS6-45 to effectively target cancer cells with specific mutations while minimizing off-target effects.

Advantages of Polypharmacology

The polypharmacological approach of APS6-45 is particularly valuable because it addresses a key challenge in targeted therapy - the ability of cancer cells to develop resistance through pathway redundancy. By inhibiting multiple nodes in oncogenic signaling networks, APS6-45 can potentially provide more durable responses than single-target inhibitors .

Pharmacology

In Vitro Activity

In laboratory studies, APS6-45 has demonstrated potent activity against cancer cells:

  • Strongly suppresses TT human Medullary Thyroid Carcinoma (MTC) cells colony formation in soft agar assays at concentrations of 3-30 nM over a 3-week period

  • Strongly inhibits RAS pathway activity signaling in human MTC cell lines TT and MZ-CRC-1 at 1 μM concentration after 1 hour of treatment

  • Exhibits greater potency than sorafenib in suppressing colony formation of TT cells in soft agar

Pharmacokinetic Properties

APS6-45 exhibits favorable pharmacokinetic parameters that contribute to its efficacy:

ParameterValue
Half-life (T₁/₂)5.6 hours
Maximum Concentration (Cmax)9.7 μM
Area Under Curve (AUC₀₋₂₄)123.7 μM·h

These values were determined following a single oral dose of 20 mg/kg in male ICR mice (6 weeks of age) . The relatively long half-life suggests the potential for once-daily dosing in clinical applications.

Current Research Status and Future Directions

APS6-45 remains in the preclinical research phase. The current data from in vitro studies and animal models is promising, suggesting potential for future clinical development .

Future research directions may include:

  • Further characterization of its activity against different cancer types with RAS/MAPK pathway dysregulation

  • Investigation of potential combination therapies to enhance efficacy or prevent resistance

  • Development of improved formulations to optimize delivery

  • Advancement toward clinical trials to assess safety and efficacy in humans

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator